4-Bromo-2-chloro-5-(trifluoromethyl)pyridine 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1211520-18-1
VCID: VC0037281
InChI: InChI=1S/C6H2BrClF3N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H
SMILES: C1=C(C(=CN=C1Cl)C(F)(F)F)Br
Molecular Formula: C6H2BrClF3N
Molecular Weight: 260.438

4-Bromo-2-chloro-5-(trifluoromethyl)pyridine

CAS No.: 1211520-18-1

Cat. No.: VC0037281

Molecular Formula: C6H2BrClF3N

Molecular Weight: 260.438

* For research use only. Not for human or veterinary use.

4-Bromo-2-chloro-5-(trifluoromethyl)pyridine - 1211520-18-1

Specification

CAS No. 1211520-18-1
Molecular Formula C6H2BrClF3N
Molecular Weight 260.438
IUPAC Name 4-bromo-2-chloro-5-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C6H2BrClF3N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H
Standard InChI Key YSGXLKGGFMPUJB-UHFFFAOYSA-N
SMILES C1=C(C(=CN=C1Cl)C(F)(F)F)Br

Introduction

Chemical Structure and Properties

4-Bromo-2-chloro-5-(trifluoromethyl)pyridine contains a pyridine ring with three functional groups: a bromine atom at position 4, a chlorine atom at position 2, and a trifluoromethyl group at position 5. This specific arrangement of substituents creates a highly functionalized heterocyclic scaffold that serves as an excellent building block for further chemical transformations.

Physical and Chemical Properties

The compound exists as a solid at room temperature and possesses key physical and chemical properties that are summarized in the following table:

PropertyValue
CAS Number1211520-18-1
Molecular FormulaC6H2BrClF3N
Molecular Weight260.44 g/mol
Physical StateSolid at room temperature
IUPAC Name4-bromo-2-chloro-5-(trifluoromethyl)pyridine
InChI KeyYSGXLKGGFMPUJB-UHFFFAOYSA-N
Canonical SMILESC1=C(C(=CN=C1Cl)C(F)(F)F)Br

Synthesis Methods

The synthesis of 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine typically employs specialized halogenation and trifluoromethylation reactions. Several methods have been developed for its preparation, tailored to laboratory and industrial requirements.

Laboratory Synthesis

A common synthetic approach involves the direct halogenation of a trifluoromethyl-substituted pyridine precursor. This process typically includes:

  • Preparation of a suitable trifluoromethylpyridine starting material

  • Chlorination at the 2-position using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2)

  • Bromination at the 4-position using bromine or N-bromosuccinimide (NBS) under controlled conditions

These reactions often require specific catalysts and carefully controlled temperature and pressure conditions to achieve selectivity and good yields.

Industrial Production

For large-scale industrial production, the synthetic routes are optimized to improve efficiency and reduce costs. These optimizations typically include:

  • Continuous flow reactors for better temperature control and reaction consistency

  • Improved catalytic systems that enhance selectivity and reduce side reactions

  • More efficient separation and purification techniques to increase yield and purity

  • Use of less hazardous reagents when possible to improve safety profiles

The industrial methods generally follow similar reaction pathways as laboratory synthesis but with modifications to accommodate larger scales and economic considerations.

Chemical Reactions

4-Bromo-2-chloro-5-(trifluoromethyl)pyridine is a versatile synthetic intermediate that can participate in various chemical transformations. Its reactivity is largely governed by the electron-withdrawing nature of the trifluoromethyl group and the presence of halogen substituents.

Substitution Reactions

The halogen atoms (bromine and chlorine) can undergo nucleophilic aromatic substitution reactions with various nucleophiles. The electron-withdrawing trifluoromethyl group activates these positions toward nucleophilic attack, particularly at the 4-position where the bromine is located. Common nucleophiles include amines, alcohols, thiols, and organometallic reagents.

Coupling Reactions

This compound is particularly valuable in transition metal-catalyzed coupling reactions such as:

  • Suzuki-Miyaura coupling with boronic acids to form biaryl compounds

  • Negishi coupling with organozinc reagents

  • Buchwald-Hartwig amination for C-N bond formation

  • Sonogashira coupling with terminal alkynes

These reactions typically employ palladium catalysts and proceed under mild conditions, making them suitable for late-stage functionalization in complex molecule synthesis.

Reduction and Oxidation Reactions

The compound can undergo selective reduction of the halogen groups or oxidation of the pyridine ring, depending on the reagents and conditions employed. These transformations allow for further diversification of the molecular scaffold.

Applications

Pharmaceutical Applications

4-Bromo-2-chloro-5-(trifluoromethyl)pyridine serves as a valuable building block in pharmaceutical research and development. Its applications in this field include:

  • Intermediate in the synthesis of novel drug candidates

  • Scaffold for developing antimicrobial agents, particularly against resistant bacterial strains

  • Precursor for anticancer drug development

  • Component in the synthesis of enzyme inhibitors

The trifluoromethyl group is particularly important in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug molecules to their targets.

Agrochemical Applications

In the agrochemical industry, this compound and its derivatives find applications in:

  • Development of pesticides and herbicides

  • Synthesis of plant growth regulators

  • Creation of crop protection agents with improved efficacy and environmental profiles

The unique combination of halogen atoms and the trifluoromethyl group contributes to the biological activity of resulting agrochemical products.

Material Science Applications

Although less extensively studied, there are emerging applications in material science:

  • Precursor for advanced polymers with specialized properties

  • Component in the synthesis of materials with unique electronic characteristics

  • Intermediate for fluorine-containing materials with enhanced stability and performance

Biological Activity

Research indicates that 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine and its derivatives possess various biological activities that make them interesting candidates for pharmaceutical and agrochemical development.

Antimicrobial Properties

Derivatives of this compound have demonstrated significant antibacterial activity, particularly against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action often involves the inhibition of essential bacterial enzymes, leading to disruption of cell viability.

The antimicrobial efficacy is attributed to:

  • The lipophilic nature of the molecule, enhancing membrane penetration

  • The electron-withdrawing properties of the trifluoromethyl group that can interfere with bacterial enzyme function

  • The ability of halogenated pyridines to interact with specific bacterial targets

Comparison with Similar Compounds

To better understand the unique properties of 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine, it is useful to compare it with structurally related compounds.

Comparative Analysis

The following table presents a comparison between 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine and similar halogenated pyridine derivatives:

CompoundStructure DescriptionKey DifferencesNotable Applications
4-Bromo-2-chloro-5-(trifluoromethyl)pyridinePyridine with Br at C-4, Cl at C-2, CF3 at C-5Reference compoundPharmaceutical and agrochemical intermediates
2,3-Dichloro-5-(trifluoromethyl)pyridinePyridine with Cl at C-2 and C-3, CF3 at C-5Different halogen pattern, no bromineSimilar applications with different reactivity profile
5-Bromo-2-chloro-4-(trifluoromethyl)pyridinePyridine with Br at C-5, Cl at C-2, CF3 at C-4Altered positions of functional groupsDifferent selectivity in coupling reactions
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) derivativesMore complex structures with additional functional groupsExtended structure with additional moietiesSpecific biological targets like PPTases

The unique arrangement of substituents in 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine provides distinct reactivity patterns and properties that differentiate it from these related compounds.

Current Research and Future Perspectives

Emerging Research Directions

Current research on 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine is focused on several promising areas:

  • Development of more efficient and environmentally friendly synthesis methods

  • Exploration of new reactions and transformations to access novel derivative classes

  • Investigation of structure-activity relationships to optimize biological activities

  • Application in flow chemistry for continuous manufacturing processes

Structural Characteristics and Mechanism of Action

Structural Features

The structural characteristics of 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine significantly influence its chemical and biological properties:

  • The pyridine ring serves as the core scaffold, providing a nitrogen-containing aromatic system that can interact with various biological targets

  • The bromine atom at position 4 is often the most reactive site for nucleophilic substitution and coupling reactions

  • The chlorine atom at position 2 provides an additional site for functionalization

  • The trifluoromethyl group at position 5 enhances lipophilicity and introduces strong electron-withdrawing effects

Mechanism of Action in Biological Systems

When derivatives of this compound exhibit biological activity, their mechanisms of action typically involve:

  • Interaction with specific enzyme active sites through hydrogen bonding, halogen bonding, or π-stacking interactions

  • Interference with bacterial cell wall synthesis or integrity

  • Disruption of key metabolic pathways essential for cell survival

  • Modulation of target protein conformation through specific binding interactions

The trifluoromethyl group plays a crucial role in these interactions by modifying the electron distribution within the molecule and enhancing binding to hydrophobic pockets in target proteins.

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